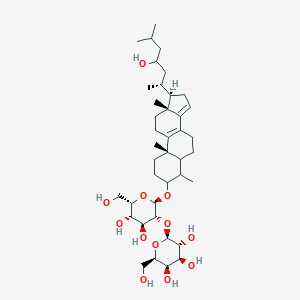

Eryloside A

Description

Properties

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2R,3R,4S,5S,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(10S,13R,17R)-17-[(2R)-4-hydroxy-6-methylheptan-2-yl]-4,10,13-trimethyl-2,3,4,5,6,7,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H66O12/c1-19(2)15-22(43)16-20(3)24-9-10-26-23-7-8-25-21(4)28(12-14-40(25,6)27(23)11-13-39(24,26)5)49-38-36(34(47)32(45)30(18-42)51-38)52-37-35(48)33(46)31(44)29(17-41)50-37/h10,19-22,24-25,28-38,41-48H,7-9,11-18H2,1-6H3/t20-,21?,22?,24-,25?,28?,29-,30+,31+,32-,33+,34+,35-,36-,37+,38-,39-,40+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYRDMWWABSYSI-ZMHUHEENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3=C(C2(CCC1OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C)CCC6(C3=CCC6C(C)CC(CC(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C2CCC3=C([C@]2(CCC1O[C@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)C)CC[C@]6(C3=CC[C@@H]6[C@H](C)CC(CC(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H66O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60923100 | |

| Record name | 23-Hydroxy-4-methylcholesta-8,14-dien-3-yl 2-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

738.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119760-82-6 | |

| Record name | Eryloside A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119760826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23-Hydroxy-4-methylcholesta-8,14-dien-3-yl 2-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties of Eryloside a

Eryloside A is characterized by a complex molecular structure. It is a bis-nor-triterpene bioside (B12654404), featuring a 4β,14-di-nor-methyl-lanostane aglycone. nih.gov The carbohydrate portion of the molecule consists of a β-D-galactopyranose residue linked to another terminal β-D-galactopyranose residue. nih.gov

| Property | Value |

| Molecular Formula | C40H66O12 |

| Molecular Weight | 738.9 g/mol |

| Appearance | White amorphous powder |

| IUPAC Name | (2S,3R,4S,5R,6R)-2-[(2R,3R,4S,5S,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(10S,13R,17R)-17-[(2R)-4-hydroxy-6-methylheptan-2-yl]-4,10,13-trimethyl-2,3,4,5,6,7,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

| Synonyms | 3-O-(Galactopyranosyl-(1,2)-galactopyranosyl)-23-hydroxy-4-methylcholesta-8,14-diene, beta-D-Galactopyranoside, (3beta,4alpha,5alpha)-23-hydroxy-4-methylcholesta-8,14-dien-3-yl 2-O-beta-D-galactopyranosyl- |

Table 1: . Data sourced from PubChem CID 128957. nih.gov

The isolation and purification of Eryloside A can be challenging due to its structural similarity to other erylosides. The process typically involves extraction from the sponge biomass using organic solvents, followed by various chromatographic techniques to separate the desired compound. minia.edu.eg

Structural Elucidation and Characterization of Eryloside a and Congeners

Advanced Spectroscopic and Spectrometric Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules like Eryloside A. jeolusa.comnumberanalytics.com It provides unparalleled insight into the carbon-hydrogen framework of the molecule.

One-dimensional (1D) NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental first steps in the characterization process. emerypharma.com The ¹H NMR spectrum reveals the number of different types of protons present in the molecule, their chemical environment, and their proximity to other protons through spin-spin coupling. emerypharma.comrsc.org Similarly, the ¹³C NMR spectrum provides information on the number and types of carbon atoms. emerypharma.comvliz.be For Eryloside A, these 1D spectra offer initial clues about the steroidal aglycone and the attached sugar moieties.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete structural puzzle of Eryloside A. researchgate.netmdpi.com These techniques correlate signals from different nuclei, providing a detailed map of the molecule's connectivity. princeton.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org This helps to establish the sequence of protons within a spin system, tracing out the connections within the aglycone and the sugar rings. emerypharma.com

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms. emerypharma.comprinceton.edu This is essential for assigning the carbon skeleton by linking the well-resolved proton signals to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. princeton.edu HMBC is instrumental in connecting different structural fragments, such as linking the sugar units to the steroidal aglycone and identifying the positions of quaternary carbons. mdpi.com

TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a spin system, not just those that are directly coupled. libretexts.org This is particularly useful for identifying all the protons belonging to a specific sugar residue.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. libretexts.org This is critical for determining the stereochemistry of the molecule, including the orientation of substituents on the steroid nucleus and the linkages between sugar units.

Through the combined interpretation of these 2D NMR experiments, researchers have been able to piece together the complete structure of Eryloside A, including the nature of its bis-nor-triterpene aglycone and the β-D-galactopyranosyl-(1→2)-β-D-galactopyranose disaccharide chain. vliz.be

1D NMR (1H, 13C)

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC/MS)

Mass spectrometry (MS) is a vital tool for determining the molecular weight of Eryloside A and its congeners. numberanalytics.com High-resolution mass spectrometry (HRMS) provides the exact molecular formula by measuring the mass-to-charge ratio with high precision. researchgate.net Fragmentation patterns observed in the mass spectrum offer additional structural clues, as the molecule breaks apart in predictable ways. wikipedia.orglibretexts.org

Gas Chromatography-Mass Spectrometry (GC/MS) is particularly useful for analyzing the sugar components of erylosides after hydrolysis. researchgate.net By comparing the retention times and mass spectra of the derivatized monosaccharides with those of authentic standards, the absolute stereochemistry of the sugar moieties can be determined. researchgate.net

Chiral Chromatography and Stereochemical Assignment Methodologies

The determination of the absolute stereochemistry of Eryloside A is a complex task that often requires the use of chiral chromatography. This technique separates enantiomers and diastereomers, allowing for the isolation and characterization of specific stereoisomers. chiralpedia.com Chiral stationary phases (CSPs) within the chromatography column interact differently with each enantiomer, leading to their separation. libretexts.org

In some cases, chemical derivatization with a chiral reagent is employed to create diastereomers that can be separated by standard chromatographic techniques. chiralpedia.com The stereochemistry of certain functional groups, such as hydroxyl groups, has also been established using methods like the Mosher's method, which involves NMR analysis of diastereomeric esters. vliz.be

Structural Diversity of Eryloside Analogues

The eryloside family exhibits considerable structural diversity, with numerous analogues having been isolated from marine sponges of the genus Erylus. nih.govresearchgate.net This diversity primarily arises from variations in both the aglycone core and the attached carbohydrate chains.

The aglycones of erylosides are typically derivatives of lanostane (B1242432) or norlanostane triterpenes. nih.gov Variations in the aglycone can include:

Different patterns of unsaturation (double bonds). vliz.be

The presence of various functional groups, such as hydroxyls, ketones, and carboxylic acids, at different positions. mdpi.comacs.org

Alterations in the side chain, including different lengths and branching patterns. mdpi.com

Rearrangements of the steroid skeleton, such as the formation of lactone rings or seco-steroids. nih.govnih.gov

The carbohydrate portion of erylosides also shows significant variability. While Eryloside A possesses a disaccharide of two galactose units, its congeners can have different monosaccharides, such as L-arabinose, xylose, and N-acetylglucosamine. mdpi.comacs.org The length of the sugar chain can also vary, ranging from monosaccharides to complex hexaosides. acs.org Furthermore, the linkage positions and anomeric configurations (α or β) of the glycosidic bonds contribute to the structural diversity. mdpi.com

Below is a table summarizing some of the known Eryloside analogues and their key structural features:

| Compound Name | Aglycone Type | Key Aglycone Features | Carbohydrate Moiety | Source Organism |

| Eryloside A | 4β,14-di-nor-methyl-lanostane | 8(9), 14(15)-dienes, 23-hydroxyl | β-D-galactopyranosyl-(1→2)-β-D-galactopyranose | Erylus lendenfeldi |

| Eryloside E | Lanostane | 8(9)-ene, 14-carboxy-xylose, 24-hydroxyl, 24,25-dimethyl | Galactose, 2-(N-acetylamino)-2-deoxy-D-glucose | Erylus goffrilleri |

| Eryloside F | Penasterol derivative | 14-carboxy, 8(9)-ene | β-D-galactopyranosyl-(1→2)-α-L-arabinopyranose | Erylus formosus |

| Eryloside K | 4β,14-di-nor-methyl-lanostane | 8(9), 14(15), 24(25)-triene, 23-hydroxyl | β-D-galactopyranosyl-(1→2)-β-D-galactopyranose | Erylus lendenfeldi |

| Eryloside L | 8,9-secocholestane | 8α,9α-epoxy, 7,9(11),14-triene, 23-keto | β-D-galactopyranosyl-(1→2)-β-D-galactopyranose | Erylus lendenfeldi |

| Eryloside R | Lanostane | 8(9)-ene, 14-carboxy, 24-hydroxyl, 24,25-dimethyl | β-D-galactopyranose | Erylus goffrilleri |

| Eryloside S | Lanostane | 8(9)-ene, 14-carboxy, 24-acetoxy, 24-methyl | β-D-galactopyranose | Erylus goffrilleri |

Aglycone Scaffold Variations

The aglycone portion of erylosides is typically a tetracyclic triterpene or a steroid. nih.gov These core structures can be categorized into several derivative types, with lanostane being a prominent example. nih.govrsc.org

Lanostane Derivatives: Many erylosides feature a lanostane-type aglycone. nih.gov For instance, Eryloside A itself possesses a 4β,14-di-nor-methyl-lanostane aglycone. nih.govmdpi.com Other examples include Eryloside R, which has a lanostane derivative with an 8(9)-double bond and a carboxyl group at the C-14 position. nih.gov Some erylosides isolated from Erylus goffrilleri also have a lanostane aglycone with a double bond at the 8(9) position and a carboxyl group at C-14. nih.gov The sarasinosides, another group of related compounds, are based on a 14-nor-methyl-lanostane (or 30-norlanostane) framework. nih.gov

Penasterol Derivatives: Penasterol, a triterpene first identified in the sponge Penares sp., serves as the aglycone for several erylosides. nih.govmdpi.com Eryloside F, for example, is a disaccharide of the steroidal carboxylic acid penasterol. researchgate.net Other erylosides, such as F1-F4, also have aglycones related to penasterol. researchgate.net

Cholestane (B1235564) Derivatives: Cholestane-based aglycones are also found in the eryloside family. Eryloside A contains a 4α-methyl-cholesta-8,14-diene-3,23-diol steroid core. minia.edu.eg Some related compounds, the poecillastrosides, feature cholestane aglycones with a cyclopropyl (B3062369) ring in the side chain. mdpi.com

| Compound Name | Aglycone Scaffold Type | Key Structural Features |

|---|---|---|

| Eryloside A | Lanostane/Cholestane | 4β,14-di-nor-methyl-lanostane; 4α-methyl-cholesta-8,14-diene-3,23-diol |

| Eryloside R | Lanostane | 8(9)-double bond, C-14 carboxyl group |

| Eryloside F | Penasterol | Disaccharide of penasterol |

| Sarasinosides | Lanostane | 14-nor-methyl-lanostane (30-norlanostane) |

| Poecillastrosides E-G | Cholestane | Cyclopropyl ring on the side-chain |

Glycosylation Pattern Modifications

Monosaccharide Composition and Linkages

The carbohydrate moieties of erylosides are composed of various simple sugars, or monosaccharides. researchgate.net These are linked together by glycosidic bonds, which can be in either an alpha (α) or beta (β) configuration. lumenlearning.com

Common monosaccharides found in erylosides include β-D-galactopyranose, L-arabinose, and D-galactose. nih.govmdpi.com For example, Eryloside A contains two β-D-galactopyranose units. nih.gov The first galactose is attached to the aglycone, and the second is linked to the C-2 position of the first sugar. nih.gov Eryloside F, isolated from Erylus formosus, contains L-arabinose as the first sugar attached to the aglycone, with a galactose unit linked to the C-2 position of the arabinose. mdpi.com

Some erylosides incorporate amino sugars, such as 2-N-acetyl-D-glucosamine (GlcNAc). nih.govmdpi.com Eryloside E, for instance, has a carbohydrate chain consisting of galactose as the first sugar and 2-(N-acetylamino)-2-deoxy-D-glucose attached to the C-2 position of the galactose. mdpi.com Similarly, erylosides F5 and F6 contain a carbohydrate chain made of D-galactose and 2-(N-acetylamino)-2-deoxy-D-glucose. mdpi.com

Oligosaccharide Chain Length and Branching

The number of monosaccharide units, known as the oligosaccharide chain length, can vary among different erylosides. lumenlearning.combeilstein-institut.de These chains can be linear or branched. beilstein-institut.deresearchgate.net

Erylosides can be monosides (one sugar unit), biosides (two sugar units), triosides (three sugar units), and so on, up to hexaosides (six sugar units). nih.govresearchgate.net Eryloside A is a bioside (B12654404). nih.gov Erylosides M and N are triosides. mdpi.comresearchgate.net More complex structures exist, such as erylosides P and Q, which are hexaosides. researchgate.net

| Compound Name | Oligosaccharide Type | Monosaccharide Composition | Linkage/Branching Details |

|---|---|---|---|

| Eryloside A | Bioside | β-D-galactopyranose (x2) | Terminal β-D-galactopyranose linked to C-2 of the first sugar |

| Eryloside F | Bioside | L-arabinose, D-galactose | Galactose linked to C-2 of arabinose |

| Eryloside E | Bioside | D-galactose, 2-N-acetyl-D-glucosamine | GlcNAc attached to C-2 of galactose |

| Erylosides M and N | Trioside | - | - |

| Erylosides P and Q | Hexaoside | - | Complex branched structures |

Oxidative and Methylation Patterns of Aglycones and Side Chains

Further structural diversity in erylosides is achieved through various chemical modifications to the aglycone and its side chains, most notably through oxidation and methylation. nih.govnih.gov

Oxidative modifications can introduce functional groups such as hydroxyls (-OH), ketones (C=O), and carboxyl groups (-COOH) at different positions. For example, the aglycone of Eryloside A has a hydroxyl group at C-23. nih.gov Eryloside L is the 23-ketone derivative of Eryloside K. mdpi.com Many erylosides from Erylus goffrilleri possess a carboxyl group at C-14 of their lanostane aglycone. nih.gov The side chains are also subject to oxidation, as seen in erylosides F2 and F3, which have a hydroxyl group at C-24, and eryloside F4, which is the corresponding 24-keto derivative. mdpi.com Some sarasinosides exhibit oxidative changes in the B, C, and D rings of the aglycone.

Methylation, the addition of a methyl group (-CH3), is another common modification. britannica.com Eryloside A is a 4-methylated steroidal glycoside. nih.gov The aglycone of Eryloside R has two additional methyl groups at C-24 and C-25 in its side chain. nih.gov In contrast, Eryloside S has an acetate (B1210297) group and only one extra methyl group at C-24. nih.gov

| Compound Name | Modification Type | Location and Nature of Modification |

|---|---|---|

| Eryloside A | Oxidation, Methylation | C-23 hydroxyl group; 4-methylated |

| Eryloside L | Oxidation | C-23 ketone group |

| Eryloside R | Oxidation, Methylation | C-14 carboxyl group; C-24 hydroxyl; C-24 and C-25 methyl groups |

| Eryloside S | Oxidation, Methylation | C-24 acetate group; C-24 methyl group |

| Eryloside F4 | Oxidation | C-24 keto group |

Biosynthetic Pathways and Chemoenzymatic Research

Proposed Biosynthetic Origins in Marine Sponges

The production of complex natural products like Eryloside A in marine sponges is often a collaborative effort between the sponge host and its diverse microbial symbionts. frontiersin.orgcore.ac.uk While some metabolites are synthesized directly by the sponge, many are now understood to originate from associated bacteria, fungi, and archaea. core.ac.ukmdpi.com These microorganisms can constitute a significant portion of the sponge's biomass and are equipped with the genetic machinery for producing a wide array of secondary metabolites. nih.govnih.gov

Role of Sponge-Associated Microorganisms in Biosynthesis

The prevailing hypothesis suggests that the biosynthesis of many sponge-derived natural products, including polyketides and terpenoids, is carried out by their symbiotic microorganisms. pnas.orgmdpi.com These microbes are thought to possess the specialized enzymatic machinery necessary for the synthesis of these complex molecules. core.ac.uk The sponge itself may then modify or store these compounds. nih.gov This symbiotic relationship provides the sponge with a chemical defense mechanism against predators and pathogens. core.ac.uk Studies on various sponges have shown that associated microorganisms, including those from the phyla Proteobacteria, Firmicutes, and Actinobacteria, are primary producers of bioactive compounds. frontiersin.org

The detection of genes encoding for polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS) within the microbial communities of sponges provides strong evidence for their role in secondary metabolite production. nih.govplos.org These large, multi-domain enzymes are responsible for the "assembly-line" synthesis of polyketides and non-ribosomal peptides, respectively, which are classes of compounds that include many antibiotics and other bioactive molecules. nih.govplos.org

Research on sponges of the genus Erylus has revealed the presence of PKS and NRPS genes in their associated bacteria. For instance, a study on Erylus discophorus identified several bioactive bacterial strains, with a significant percentage containing genes for PKS-I, NRPS, or both. plos.orgresearchgate.net The presence of these gene clusters strongly suggests that the associated bacteria have the potential to produce a diverse range of bioactive compounds. nih.govresearchgate.net Similarly, investigations into the heterotrophic bacteria from Erylus deficiens also detected the presence of PKS-I and NRPS genes, further implicating these symbionts as the likely producers of complex metabolites. nih.gov The identification of these biosynthetic gene clusters is a critical step in understanding the origin of compounds like Eryloside A and opens avenues for their potential production through cultivation of the symbiotic microorganisms or heterologous expression of the biosynthetic pathways. plos.org

| Sponge Species | Associated Bacteria Genera with PKS/NRPS Genes | Gene Types Detected |

|---|---|---|

| Erylus discophorus | Pseudovibrio, Vibrio, Bacillus, Gordonia, Pseudomonas | PKS-I, NRPS |

| Erylus deficiens | Not specified in detail, but bioactive isolates were found to contain these genes. | PKS-I, NRPS |

General Terpenoid and Glycoside Biosynthetic Routes Relevant to Erylosides in Sponges

The biosynthesis of the steroidal aglycone of Eryloside A and the attachment of its sugar moieties likely follow established pathways for terpenoid and glycoside formation. Terpenoids, a vast and diverse class of natural products, are synthesized from five-carbon isoprene (B109036) units. biorxiv.org The assembly of these units into more complex structures like steroids occurs through well-defined metabolic routes.

The mevalonic acid (MVA) pathway is a key metabolic route for the biosynthesis of isoprenoid precursors. mdpi.com This pathway starts with acetyl-CoA and proceeds through the key intermediate mevalonic acid to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the fundamental building blocks of terpenoids. rsc.org The MVA pathway is known to operate in animals, fungi, and the cytoplasm of plants. rsc.org In the context of marine sponges, evidence suggests that this pathway is utilized by both the sponge itself and its associated microorganisms for the production of various terpenoids. nih.govmdpi.com For instance, feeding experiments with labeled acetate (B1210297) have confirmed the operation of the MVA pathway in the biosynthesis of isoprenoids by Streptomyces sp. isolated from a marine sponge. nih.gov

An alternative route to the MVA pathway for producing IPP and DMAPP is the methylerythritol phosphate (B84403) (MEP) pathway, also known as the non-mevalonate pathway. mdpi.com This pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate and is predominantly found in bacteria, algae, and plant plastids. rsc.orgescholarship.org The MEP pathway is typically responsible for the synthesis of monoterpenes, diterpenes, and carotenoids. rsc.org The presence of both the MVA and MEP pathways has been reported in marine sponges and their symbionts, highlighting the metabolic versatility within the holobiont. jmicrobiol.or.kr The existence of this pathway in sponge-associated bacteria provides another potential route for the synthesis of the terpenoid backbone of Eryloside A. researchopenworld.com

Methylerythritol Phosphate (MEP) Pathway

Glycosyltransferase Activity and Carbohydrate Chain Elongation Hypotheses

The intricate carbohydrate moieties of Eryloside A and its congeners are assembled through the sequential action of a series of glycosyltransferases. While the specific enzymes from Erylus sponges have not been isolated and characterized in detail, the structural diversity of isolated erylosides provides significant insight into the plausible biosynthetic pathways and the nature of the glycosyltransferases involved. The prevailing hypothesis suggests a stepwise elongation of the carbohydrate chain, catalyzed by a suite of glycosyltransferases with varying substrate specificities.

It is proposed that the biosynthesis of the carbohydrate chains in erylosides found in sponges such as Erylus formosus is initiated by a specific glycosyltransferase that attaches the first sugar residue to the aglycone. mdpi.commdpi.com In the case of many erylosides from this species, this initiating sugar is thought to be L-arabinose, suggesting the action of an L-arabinosyltransferase. mdpi.commdpi.com Following this initial glycosylation event, the carbohydrate chain is extended by the activity of other glycosyltransferases. mdpi.commdpi.com This elongation process is not strictly linear or uniform, as evidenced by the variety of carbohydrate structures observed in different eryloside compounds. This variability suggests that the subsequent glycosyltransferases possess a degree of flexibility, allowing for the incorporation of different monosaccharide units at various positions. mdpi.commdpi.com

The structural variations among different erylosides support the hypothesis of a flexible enzymatic machinery. For instance, while some erylosides possess a simple disaccharide chain, others feature more complex, branched oligosaccharides with up to six sugar residues. mdpi.comvliz.be The monosaccharide composition of these chains can also vary, including D-galactose, D-glucose, D-xylose, and N-acetylated sugars like 2-(N-acetylamino)-2-deoxy-D-glucose. mdpi.comvliz.be

Eryloside E, for example, features a bioside (B12654404) chain composed of a primary galactose unit with a 2-(N-acetylamino)-2-deoxy-D-glucose attached to its C-2 position. mdpi.comvliz.be This indicates the presence of a specific glycosyltransferase capable of adding this N-acetylated sugar to a galactose acceptor. Furthermore, the presence of an additional xylose linked to the aglycone's C-14 carboxyl group in Eryloside E suggests the involvement of yet another distinct glycosyltransferase. mdpi.comvliz.be

The general architecture of the carbohydrate chains is often conserved among erylosides from the same species, yet with subtle variations in the terminal sugars or branching patterns, reinforcing the concept of a core biosynthetic pathway with promiscuous or multiple elongating glycosyltransferases. mdpi.commdpi.com The significant role of the carbohydrate chain in the biological activity of these molecules has been confirmed, as the aglycone of Eryloside A was found to be inactive against certain yeast strains, unlike the glycosylated form. vliz.be

Metagenomic studies of marine sponges, including those from the genus Melophlus, have revealed a vast diversity of genes encoding for glycosyltransferases, such as N-acetylhexose and glucose/xylose glycosyltransferases. mdpi.com This genetic potential within the sponge holobiont (the sponge and its associated microbial community) provides a basis for the complex glycosylation patterns observed in erylosides. mdpi.com

The chemical synthesis of trisaccharide portions of related erylosides has been accomplished, providing valuable standards for future biosynthetic and chemoenzymatic studies aimed at elucidating the precise sequence and stereochemistry of sugar addition. researchgate.net Such synthetic approaches, combined with the eventual isolation and characterization of the specific glycosyltransferases from Erylus sponges, will be crucial in fully detailing the enzymatic cascade responsible for the biosynthesis of Eryloside A's unique carbohydrate structure.

Table of Representative Eryloside Carbohydrate Structures

| Compound | Carbohydrate Moiety | Linkage Pattern | Source Organism |

| Eryloside A | β-D-Galactopyranosyl-(1→2)-β-D-galactopyranose | Disaccharide linked to aglycone | Erylus lendenfeldi |

| Eryloside E | [2-(N-acetylamino)-2-deoxy-D-glucopyranosyl-(1→2)]-β-D-galactopyranose and β-D-xylopyranose | Bioside on aglycone, single xylose on C-14 carboxyl | Erylus goffrilleri |

| Eryloside O | α-L-arabinopyranosyl-(1→?)-[β-D-galactopyranosyl-(1→?)]-β-D-galactopyranosyl-(1→?) | Branched tetraoside | Erylus formosus |

| Eryloside P | Complex hexaoside with glucose and xylose branches | Branched hexaoside | Erylus formosus |

Chemical Synthesis and Derivatization Studies

Total Synthesis Approaches to Eryloside A and Related Glycosides

The total synthesis of complex natural glycosides like Eryloside A is a significant undertaking that pushes the boundaries of modern synthetic organic chemistry. rsc.org While a completed total synthesis of Eryloside A itself has not been extensively reported, synthetic efforts have successfully targeted its constituent fragments and related complex structures, such as other triterpene glycosides. nih.govresearchgate.net These campaigns provide a blueprint for assembling the Eryloside A molecule.

The general strategy for synthesizing such a molecule involves the separate synthesis of the aglycone (the steroid core) and the oligosaccharide chain, followed by their strategic coupling. rsc.org For instance, the synthesis of two trisaccharides related to erylosides isolated from Erylus nobilis was achieved starting from commercially available monosaccharides D-galactose, L-arabinose, and D-glucosamine hydrochloride. researchgate.net This demonstrates the feasibility of constructing the specific carbohydrate sequence found in natural erylosides. The synthesis of another complex marine glycoside, Echinoside A, showcases an adaptable approach that could be applied to Eryloside A, ultimately facilitating in-depth studies of its biological effects. nih.gov

Glycosylation Protocols (e.g., Schmidt, Koenigs-Knorr Reactions)

The formation of the glycosidic bond—the linkage between the sugar units and between the carbohydrate chain and the aglycone—is the most critical step in the synthesis of glycosides. rsc.org Chemists have developed a wide array of glycosylation methods to control the stereochemistry and efficiency of this transformation.

Classical methods like the Koenigs-Knorr reaction , which typically uses a glycosyl halide (bromide or chloride) and a heavy metal salt promoter (like silver carbonate or silver triflate), remain relevant. sioc-journal.cn Another powerful and widely used method is the Schmidt glycosylation , which employs a glycosyl trichloroacetimidate (B1259523) donor activated by a catalytic amount of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). rsc.org

Modern syntheses often utilize a broader range of glycosyl donors and activation methods tailored to the specific substrates. rsc.orgresearchgate.net Key examples include:

Thioglycosides : These sulfur-linked glycosyl donors are stable and can be activated under specific conditions, allowing for sequential glycosylation strategies. Activation is often achieved using promoters like N-iodosuccinimide (NIS) in combination with a Lewis acid such as triflic acid (TfOH) or lanthanide triflates (La(OTf)₃). researchgate.net

Glycosyl Fluorides : These donors can be activated by Lewis acids like SnCl₂/AgClO₄ for the coupling with complex aglycones. rsc.org

1-Hydroxy Sugars (Fischer Glycosylation) : Direct condensation of an alcohol with an unprotected sugar can be achieved, often with acid catalysis, though controlling stereochemistry can be challenging. beilstein-journals.org

The choice of glycosylation protocol is dictated by the desired stereochemical outcome (α or β linkage) and the compatibility with other functional groups present in the complex substrates. rsc.org

Stereoselective Synthesis Methodologies

Stereoselective synthesis refers to a chemical reaction that preferentially results in one stereoisomer over others. In the context of Eryloside A, achieving the correct stereochemistry for each of the numerous chiral centers in both the aglycone and the oligosaccharide chain, as well as for the glycosidic linkages, is a primary challenge. rsc.orgresearchgate.net

The stereochemical outcome of a glycosylation reaction is influenced by several factors: rsc.org

The nature of the glycosyl donor and its protecting groups. As mentioned, a participating group at C-2 generally leads to a 1,2-trans product. The absence of such a group often leads to a mixture of products or favors the thermodynamically more stable anomer.

The reactivity of the glycosyl acceptor.

The choice of promoter and reaction conditions (solvent, temperature).

For example, the synthesis of trisaccharides related to erylosides made extensive use of thioglycoside chemistry to achieve the desired stereochemistry. researchgate.net The use of specific activating systems and protecting groups allowed for the controlled formation of the glycosidic bonds. researchgate.net Developing predictive models based on computational chemistry and empirical data is an evolving field aimed at better forecasting the outcomes of these complex reactions. rsc.org

Design and Synthesis of Eryloside A Analogues for Structure-Activity Relationship Investigations

Structure-Activity Relationship (SAR) studies are crucial for understanding how the specific structural features of a molecule like Eryloside A contribute to its biological activity. By synthesizing and testing analogues with systematic modifications, researchers can identify the key pharmacophores responsible for the desired effect.

Several natural and synthetic analogues of Eryloside A have provided initial SAR insights. mdpi.com For example, the presence of an epoxide group, the type and acetylation of sugar units, and the nature of the aglycone side chain all appear to modulate biological activity.

Glycosylation Patterns: The terminal sugar can be critical. Eryloside E, which contains an N-acetylglucosamine unit, shows potent survivin inhibition, highlighting the importance of the sugar's identity for target specificity.

Aglycone Modification: Eryloside K, which possesses an 8α,9α-epoxide, shows moderate cytotoxicity, whereas the non-epoxidized analogue Eryloside L is inactive, suggesting the epoxide is important for activity. Similarly, Sokodoside A, which has an isopropyl side chain instead of Eryloside A's methyl group, displays reduced antifungal activity but enhanced cytotoxicity in other assays.

These observations guide the rational design of new analogues for synthesis. Synthetic chemistry allows access to modifications not found in nature, potentially leading to compounds with improved potency or more favorable properties. mdpi.com

| Compound | Key Structural Difference from Eryloside A | Observed Bioactivity Impact |

| Eryloside K | Contains an 8α,9α-epoxide group on the aglycone. | Shows moderate cytotoxicity against P388 cells (IC₅₀ = 4.2 µg/mL). |

| Eryloside L | Lacks the epoxide group present in Eryloside K. | Inactive against P388 cells. |

| Sokodoside A | Features an isopropyl side chain on the aglycone instead of a methyl group. | Reduced antifungal activity but improved cytotoxicity in brine shrimp assays. |

| Eryloside E | Contains a terminal N-acetylglucosamine and a tert-butyl group on the side chain. mdpi.com | Exhibits potent survivin inhibition and immunosuppressive activity. mdpi.com |

| Eryloside F | A disaccharide of penasterol. researchgate.net | Potent thrombin receptor antagonist. researchgate.net |

Chemical Modification and Semisynthesis of Natural Erylosides

Semisynthesis is a powerful strategy that uses a complex, naturally occurring compound as a starting material for chemical modifications. wikipedia.org This approach is often more efficient than total synthesis for producing analogues, as the intricate core structure provided by nature does not need to be built from scratch. tapi.comnumberanalytics.com

The goal of semisynthesis is often to enhance a molecule's natural properties, such as its potency, stability, or bioavailability. numberanalytics.com For erylosides, this could involve a range of chemical transformations on the isolated natural product. acs.org Given the variety of functional groups on Eryloside A (hydroxyls, esters, ethers), numerous modifications are possible.

Common derivatization reactions applicable to a molecule like Eryloside A include: numberanalytics.commdpi.com

Acylation/Deacylation : Modifying or removing existing acetyl groups on the sugar moieties or adding new ones to free hydroxyls can alter solubility and target engagement.

Oxidation/Reduction : The hydroxyl groups on the steroid core or the sugars could be oxidized to ketones, or existing ketones could be reduced to alcohols, changing the molecule's shape and hydrogen-bonding capabilities.

Epoxidation/Ring Opening : As seen with Eryloside K, introducing or opening an epoxide ring on the aglycone can dramatically affect bioactivity.

Modification of the Carbohydrate Chain : The sugar chain could be shortened via hydrolysis or elongated by glycosylating a free hydroxyl group on the terminal sugar.

These semisynthetic approaches, guided by SAR data from natural analogues, are essential for optimizing the therapeutic potential of the eryloside class of compounds. wikipedia.orgnumberanalytics.com

Preclinical and Mechanistic Investigations of Eryloside a Bioactivity

In Vitro Cellular and Molecular Studies

Antiproliferative and Apoptosis Induction Mechanisms in Cellular Models

Eryloside A, a triterpene glycoside originally isolated from the Red Sea sponge Erylus lendenfeldi, has demonstrated notable antitumor activity against the P388 murine leukemia cell line. biorxiv.org Multiple studies have consistently reported its cytotoxic effects, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) ranging from 4.2 to 5.7 μM. mdpi.com This activity has positioned Eryloside A as a significant lead compound in the discovery of new marine-derived natural products for potential drug development.

The cytotoxic potential of Eryloside A and its derivatives against P388 cells has been a focal point of structure-activity relationship studies. For instance, the related compound Eryloside K, which differs in its side-chain epoxidation, also exhibits moderate cytotoxicity against P388 cells with an IC₅₀ value of 4.2 μg/mL. In contrast, Eryloside L, which lacks this epoxidation, is reported to be inactive, suggesting that the epoxy groups may play a crucial role in the compound's interaction with enzymatic targets.

| Compound | IC₅₀ (μM) | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| Eryloside A | 5.7 | mdpi.com | |

| Eryloside A | 4.2–5.7 | ||

| Eryloside K | 4.2 |

Research has indicated that certain eryloside compounds can induce early apoptosis in Ehrlich carcinoma cells. While direct studies on Eryloside A's apoptotic effects on these specific cells are limited in the provided results, investigations into its closely related structural analogs offer valuable insights. For instance, Eryloside F3 has been shown to induce early apoptosis in Ehrlich carcinoma cells at a concentration of 130 μM. mdpi.com In another study, erylosides F1-F4, M, N, O, P, and Q were isolated, and it was found that compound 3 (Eryloside F3) induced early apoptosis of Ehrlich carcinoma cells at a concentration of 100 microg/mL. nih.gov This contrasts with its epimer, Eryloside F2, which did not exhibit the same effect. nih.gov Furthermore, erylosides R–T, F6, F7, and V have been reported to be cytotoxic against Ehrlich carcinoma tumor cells with IC₅₀ values ranging from 20–40 μM. nih.gov These findings suggest that the induction of apoptosis is a potential mechanism for the anticancer activity of the eryloside class of compounds.

The cytotoxic activity of erylosides extends to human leukemia cell lines. While specific data on Eryloside A against a broad panel of human leukemia lines is not extensively detailed in the search results, related compounds have shown activity. For example, sarasinosides, another class of steroid glycosides, have been evaluated against the human leukemia cell line K562, with some showing cytotoxic effects. nih.gov The evaluation of various natural compounds against a range of human leukemia cell lines, such as U-937, HL-60, KG1, and HEL, is a common practice in anticancer drug discovery. mdpi.com The cytotoxic effects of natural products on these cell lines, which represent different types of leukemia, provide a basis for understanding their potential therapeutic applications. academicjournals.org

Induction of Early Apoptosis in Ehrlich Carcinoma Cells

Antifungal Activity Against Pathogenic Fungi (e.g., Candida albicans)

Eryloside A exhibits significant antifungal properties, particularly against the opportunistic pathogenic yeast Candida albicans. biorxiv.orgmdpi.com Studies have reported a Minimum Inhibitory Concentration (MIC) for Eryloside A against C. albicans of 21.1 μM. mdpi.com Another source indicates a MIC of 15.6 µg/mL. This antifungal activity is a key characteristic of Eryloside A's bioactivity profile. biorxiv.org The compound's ability to inhibit the growth of C. albicans has been consistently observed. researchgate.netnih.gov In disc diffusion assays, Eryloside A at a concentration of 10 μg per disc produced a 7 mm zone of inhibition against C. albicans. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| MIC (μM) | 21.1 | mdpi.com |

| MIC (µg/mL) | 15.6 | |

| Zone of Inhibition (10 µg/disc) | 7 mm | nih.gov |

Antibacterial Activity Against Bacterial Strains (e.g., Bacillus subtilis, Escherichia coli)

In addition to its antifungal effects, Eryloside A has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, it has been shown to be active against Bacillus subtilis and Escherichia coli. researchgate.netnih.gov In a disc diffusion assay, Eryloside A at a concentration of 10 μg per disc resulted in zones of inhibition of 7 mm and 6 mm against B. subtilis and E. coli, respectively. nih.gov This broad-spectrum antimicrobial activity further highlights the therapeutic potential of this marine natural product.

| Bacterial Strain | Zone of Inhibition (10 µg/disc) | Reference |

|---|---|---|

| Bacillus subtilis | 7 mm | nih.gov |

| Escherichia coli | 6 mm | nih.gov |

Immunomodulatory Effects and Specific Cellular Targets

Erylosides, a class of glycosides isolated from marine sponges of the genus Erylus, have demonstrated notable immunomodulatory properties. frontiersin.org While direct studies on Eryloside A are limited in this specific context, research on closely related analogues provides significant insight into the potential mechanisms. For instance, Eryloside E exhibits specific immunosuppressive activity with an EC50 of 1.3 μg/mL, an effect that is not attributed to general cytotoxicity. mdpi.comnih.gov This suggests a targeted interaction with immune pathways. The bioactivity of erylosides includes the inhibition of interleukin-6 (IL-6), a key cytokine involved in regulating immune responses and inflammation. frontiersin.org

The activation of various immune cells, including T lymphocytes and monocytes/macrophages, is a critical component of the immune response, often mediated by signaling pathways like MAP-kinase and transcription factors such as NF-κB and NFAT. ijpsonline.com Cytokines released by these cells, for example, IL-2 and IFN-γ from Type 1 helper T cells and IL-4 and IL-5 from Type 2 helper T cells, orchestrate the development of cellular and humoral immunity. ijpsonline.com The ability of eryloside compounds to modulate cytokine production, such as inhibiting IL-6, points to their potential to influence these complex immune cascades. frontiersin.orgijpsonline.com Further research is needed to delineate the precise cellular targets of Eryloside A and the extent of its immunomodulatory effects.

Thrombin Receptor Antagonism and Platelet Aggregation Modulation

Compounds isolated from the marine sponge genus Erylus are recognized for their pharmacological activity as thrombin receptor antagonists and inhibitors of human platelet aggregation in vitro. frontiersin.orgmarinha.mil.br A prominent example from this family, Eryloside F, is a potent antagonist of the thrombin receptor, specifically the Protease-Activated Receptor 1 (PAR-1). google.comresearchgate.net This antagonism directly translates to the inhibition of human platelet aggregation induced by thrombin receptor agonist peptides. google.comscispace.com

Eryloside F is a disaccharide of the steroidal carboxylic acid known as penasterol. researchgate.net Its discovery highlighted a novel, non-peptide structure capable of potently blocking the thrombin receptor, a key player in thrombosis. researchgate.net The activity of Eryloside F underscores a significant biological property of the eryloside class of compounds, suggesting that Eryloside A and other analogues may share the capacity to modulate platelet function through this mechanism. scispace.comvliz.be

| Compound | Activity | Target Receptor | Effect |

| Eryloside F | Thrombin Receptor Antagonist | PAR-1 google.com | Inhibits human platelet aggregation in vitro google.comresearchgate.netvliz.be |

| Eryloside Class | Thrombin Receptor Antagonist | Thrombin Receptor frontiersin.orgmarinha.mil.br | Inhibits human platelet aggregation frontiersin.orgmarinha.mil.br |

Modulation of Intracellular Calcium Influx

The modulation of intracellular calcium (Ca²⁺) levels is a fundamental mechanism for controlling a vast array of cellular functions, including signaling, contraction, and proliferation. jnmjournal.orgresearchgate.net An increase in cytosolic Ca²⁺ can be achieved through influx from the extracellular space or release from intracellular stores like the endoplasmic reticulum (ER). jnmjournal.orgresearchgate.net

Preclinical studies have shown that certain erylosides can influence these crucial calcium dynamics. Specifically, the potent thrombin receptor antagonist Eryloside F has been observed to facilitate the influx of Ca²⁺. vliz.be This activity is significant, as disruptions in intracellular Ca²⁺ homeostasis can potently affect cellular processes. For example, agents that alter Ca²⁺ levels can inhibit autophagy at the stage of autophagosome formation. nih.gov The regulation of store-operated Ca²⁺ entry (SOCE) and downstream signaling pathways like calcineurin are critical for immune cell function and survival. nih.gov The ability of an eryloside to modulate Ca²⁺ influx suggests a potential mechanism by which it could exert its broader biological effects, although the specific pathways activated by Eryloside A remain to be fully elucidated.

Survivin Inhibition Mechanisms

Survivin is a member of the inhibitor of apoptosis (IAP) protein family that plays a dual role in promoting cell proliferation and inhibiting apoptosis. oxfordvacmedix.comjcancer.org It is highly expressed in many human cancers while being largely absent in normal, differentiated tissues, making it an attractive target for cancer therapy. ub.edumdpi.com Survivin interferes with apoptosis by blocking caspase activation and can interact with other proteins like the X-linked inhibitor of apoptosis protein (XIAP) to enhance cell survival. ub.edumdpi.com

Research into natural product libraries has identified erylosides as potential survivin inhibitors. Eryloside E was found to reduce the expression of survivin in cancer cell lines. nih.gov One potential mechanism for this activity is the inhibition of protein tyrosine phosphatase 1B (PTP1B). nih.gov PTP1B is a regulator of signaling cascades that promote tumor progression, and its inhibition has been shown to cause cell cycle arrest and decrease the protein expression of survivin. nih.gov While Eryloside E was specifically identified in these studies, it points to a mechanism of action that could be shared by other eryloside analogues, including Eryloside A. The inhibition of survivin represents a key pathway through which these compounds may exert antitumor effects.

Structure-Activity Relationship (SAR) Studies of Eryloside A and Analogues

Correlating Aglycone Structural Features with Bioactivity

The aglycone, or non-sugar portion, of erylosides is typically a lanostane-type triterpene, but variations in this core structure are critical for their biological activity. mdpi.comnih.gov The aglycone of Eryloside A is a 4β,14-di-nor-methyl-lanostane with double bonds at the 8(9) and 14(15) positions and a hydroxyl group at C-23. vliz.be

Other erylosides feature different modifications that influence their function. Common features include a carboxyl group at C-14 and an 8(9)-double bond. mdpi.comnih.gov However, variations such as a 7(8)-double bond and a lactone ring between C-9 and C-14 (as seen in Eryloside T) confer distinct properties. nih.gov The side chain is another site of significant variability, with modifications including hydroxylation or acetylation at C-24 and additional methyl groups at C-24 and C-25. mdpi.comnih.gov For example, the aglycone of Eryloside A was found to be inactive against yeast strains, demonstrating that for some activities, the aglycone alone is insufficient and requires the attached carbohydrate chain. vliz.be

| Compound | Aglycone Core Structure | Key Aglycone Features |

| Eryloside A | 4β,14-di-nor-methyl-lanostane vliz.be | 8(9) and 14(15) double bonds; C-23 hydroxyl vliz.be |

| Eryloside C/D | Lanostane (B1242432) vliz.be | 8(9)-unsaturation; C-14 carboxyl; C-24 methylene; C-25 methyl vliz.be |

| Eryloside E | Lanostane nih.gov | 8(9)-unsaturation; C-14 carboxyl esterified with xylose; C-24 hydroxyl; C-24 & C-25 additional methyls nih.gov |

| Eryloside T | Lanostane nih.gov | 7(8)-unsaturation; Lactone between C-14 and C-9 nih.gov |

Influence of Glycosylation Patterns on Biological Efficacy

Glycosylation, the attachment of sugar moieties, is a critical determinant of the biological efficacy of many natural products. biocompare.comnih.gov The carbohydrate portion of a molecule can significantly influence its solubility, stability, and ability to interact with biological targets. nih.gov This is particularly evident in the case of Eryloside A, whose antifungal activity is entirely dependent on its carbohydrate chain, as the isolated aglycone is inactive. vliz.be

Eryloside A is a bioside (B12654404), containing two β-D-galactopyranose (galactose) residues linked together. vliz.be The diversity of the eryloside family is generated in part by the variation in these sugar chains. Different erylosides can be monosides, biosides, triosides, or even tetraosides. mdpi.comvliz.be The type of sugar (e.g., galactose, arabinose, xylose, N-acetylglucosamine) and the specific linkages between them (e.g., attachment to C-2 or C-3 of the preceding sugar) create a wide array of structures. mdpi.comnih.gov For example, Eryloside E contains a bioside chain of galactose and N-acetylglucosamine, plus a separate xylose sugar attached to the aglycone's C-14 carboxyl group. nih.gov This structural diversity afforded by different glycosylation patterns is directly linked to the varied and potent biological activities observed across the eryloside family. creative-proteomics.commdpi.com

| Compound | Glycosylation Pattern |

| Eryloside A | Bioside: Two β-D-galactopyranose units vliz.be |

| Eryloside C | Trioside: Three D-galactose units vliz.be |

| Eryloside E | Bioside (Galactose, N-acetylglucosamine) + Monoside (Xylose at C-14) nih.gov |

| Eryloside F | Disaccharide researchgate.net |

| Eryloside R/S/T/U | Monoside: One β-D-galactopyranose unit mdpi.com |

Impact of Side Chain Modifications on Activity Profile

The biological activity of erylosides is significantly influenced by structural variations, particularly in the aglycone side chain and the composition of the sugar moiety. Modifications to these regions can lead to substantial changes in the potency and type of biological response observed.

For instance, erylosides isolated from the marine sponge Erylus goffrilleri exhibit diverse activities based on their structural differences. Eryloside E, which has a lanostane-type aglycone, shows immunosuppressive activity. mdpi.com In contrast, Erylosides R, S, T, and V, also from E. goffrilleri, are characterized by lanostane aglycones with an 8(9)-double bond and a carboxy group at C-13, and they demonstrate notable cytotoxicity against Ehrlich carcinoma cells. mdpi.com The presence of an acetylated sugar, as in Eryloside F6, can further modulate activity, highlighting the role of glycosylation in bioavailability and target engagement.

A series of related analogs, Erylosides F₁ through F₄, which differ in their aglycone side chains, demonstrate how subtle changes impact function. mdpi.com Eryloside F₁, along with Eryloside F, stimulates calcium influx in mouse splenocytes. nih.govresearchgate.net However, Eryloside F₃ induces early-stage apoptosis in Ehrlich carcinoma cells, an effect not observed with its epimer, Eryloside F₂. nih.gov These differences underscore the stereospecificity of the compound's interaction with its biological targets.

Elucidation of Molecular Targets and Signaling Pathways

Research into the mechanisms of action for Eryloside A and related compounds indicates that they exert their effects by interacting with specific cellular components and modulating key signaling pathways involved in cell growth and proliferation.

Erylosides have been shown to interact with a variety of cellular receptors and enzymes, which is central to their biological effects. The specificity of these interactions often dictates the compound's activity profile.

G Protein-Coupled Receptors (GPCRs) : GPCRs are a large family of cell surface receptors that play a crucial role in cellular signaling. nih.govwikipedia.org Eryloside F has been identified as a potent antagonist of the thrombin receptor, a type of GPCR that is pivotal in thrombosis and atherosclerosis. biomolther.org Another analog, Eryloside E, weakly inhibits the binding of the inflammatory mediator C5a to its receptor, which is also a GPCR. mdpi.com

Enzymes : Some erylosides exhibit inhibitory activity against specific enzymes. For example, certain analogs show inhibitory effects against neuraminidase from the bacterium Clostridium perfringens. mdpi.com In a computational study, the related compound Eryloside B demonstrated a high binding affinity for the SARS-CoV-2 main protease (Mpro), suggesting potential as a viral protease inhibitor. nih.gov

The bioactivity of Eryloside A is believed to involve the modulation of steroidal and glycosidic pathways, although the precise molecular targets within these pathways are still being investigated. The structure of erylosides, consisting of a steroid nucleus linked to a sugar moiety, positions them to interact with the machinery of steroidal and glycosidic synthesis and metabolism. ontosight.ai

The biosynthesis of the carbohydrate chains in erylosides from Erylus formosus appears to be initiated by a specific glycosyltransferase that attaches an L-arabinopyranose as the first monosaccharide residue. This suggests a direct interaction with enzymes involved in glycosidic bond formation. Furthermore, cellular signaling pathways like the PI3K/Akt/mTOR cascade, which can be influenced by related compounds, are known to regulate anabolic processes including the synthesis of sterols and fatty acids. mdpi.com Akt, a key kinase in this pathway, can initiate de novo lipid synthesis, which is fundamental to the production of steroidal precursors. mdpi.com

Erylosides and their analogs have been implicated in the modulation of several critical cell signaling cascades that regulate cell fate.

Estrogen Signaling Pathway : The estrogen signaling pathway, mediated by estrogen receptors (ERα and ERβ), is crucial for cellular proliferation and is often dysregulated in diseases like breast cancer. creative-diagnostics.comcusabio.comkegg.jp Estrogen can activate its receptors in the nucleus to directly regulate gene expression or at the cell membrane to trigger rapid signaling cascades like PI3K and MAPK. cusabio.comnih.gov While there is extensive crosstalk between estrogen signaling and other pathways like PI3K/AKT, creative-diagnostics.comfrontiersin.org current research has not established a direct modulatory role for Eryloside A on the estrogen signaling pathway itself.

PI3K/AKT/mTOR Pathway : The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell survival, proliferation, and metabolism. wikipedia.orgnih.gov Dysregulation of this pathway is a hallmark of many cancers. mdpi.commdpi.com While direct studies on Eryloside A are limited, in silico analysis of the related Eryloside B suggests it may interact with signaling networks that include components of the immune-signaling and cytokine pathways, such as Protein Kinase C (PRKC), which can feed into the PI3K/AKT pathway. nih.gov

MAPK/ERK Pathway : The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that relays extracellular signals to the cell nucleus to control gene expression related to cell division and survival. wikipedia.orgnih.gov The activity of some erylosides is linked to this pathway. The function of Eryloside F as a thrombin receptor antagonist involves the MAPK pathway. scispace.com Additionally, computational screening has suggested that Eryloside B could potentially antagonize the p38 MAPK signaling pathway, which can be hijacked during viral infections. scispace.com

Calcium Signaling : Intracellular calcium (Ca²⁺) acts as a ubiquitous second messenger, and its mobilization is a key event in many signaling pathways. frontiersin.org Several erylosides have been shown to directly modulate calcium signaling. Eryloside F has been demonstrated to facilitate the mobilization of calcium in cells. mdpi.com Furthermore, Eryloside F and its analog Eryloside F₁ actively stimulate a significant influx of calcium into mouse splenocytes, an effect not shared by all analogs, indicating a structure-specific interaction with calcium channels or related signaling components. nih.govresearchgate.net

Table of Mentioned Compounds

Ecological Significance and Biological Role in Marine Ecosystems

Defensive Mechanisms Against Predation in Marine Sponges

A primary ecological function of Eryloside A and similar triterpene glycosides is to deter predators. researchgate.net Despite being nutritious, sponges are often avoided by fish and other marine predators, a phenomenon largely attributed to their chemical defenses. researchgate.netplos.org

Research on the Caribbean sponge Erylus formosus has demonstrated that its unpalatable taste, which protects it from reef fish, is due to its content of triterpene glycosides. researchgate.netbiologists.com Laboratory and field assays have confirmed that a mixture of these glycosides, including compounds structurally related to Eryloside A, effectively deters feeding by the fish Thalassoma bifasciatum and other natural assemblages of reef fish. researchgate.net The defensive chemicals are present in the sponge at concentrations high enough to be effective deterrents. nih.gov Studies have shown that while a complex mixture of these glycosides provides strong protection, individual compounds can vary in their potency. researchgate.net For instance, the total glycoside fraction from E. formosus showed greater activity than separated subfractions, suggesting a synergistic effect of the chemical cocktail in deterring predators. vliz.be

The mechanism of this deterrence is linked to chemoreception in predators. gatech.edu Triterpene glycosides like formoside, produced by E. formosus, are recognized by specific chemoreceptors in fish, triggering an avoidance response. gatech.edu This chemical defense is crucial for the survival of sponges, which lack the behavioral or physical escape mechanisms common in other marine animals. plos.org

| Compound Family | Source Organism | Defensive Activity | Target Organism/Effect |

|---|---|---|---|

| Triterpene Glycosides (incl. Eryloside A analogues) | Erylus formosus | Anti-predatory | Deters feeding by reef fish (e.g., Thalassoma bifasciatum). researchgate.netvliz.be |

| Eryloside A | Erylus lendenfeldi | Antifungal | Active against Candida albicans. biorxiv.orgresearchgate.net |

| Eryloside A | Erylus lendenfeldi | Antibacterial | Active against Bacillus subtilis and Escherichia coli. researchgate.net |

| Triterpene Glycosides | Erylus formosus | Antifouling | Deters settlement of biofilm-forming bacteria, invertebrates, and algae. researchgate.netnih.govmarinha.mil.br |

| Triterpene Glycosides | Ectyoplasia ferox | Allelopathic | Inhibits overgrowth by neighboring sponges. researchgate.netmdpi.com |

Antifouling Properties and Microbial Interactions

In the competitive marine environment, surfaces are rapidly colonized by bacteria, algae, and invertebrates in a process known as biofouling. Sponges, being sessile, are particularly vulnerable to this. Triterpene glycosides, including erylosides, serve as a crucial defense against this colonization. mdpi.com The antifouling role of these glycosides is directly linked to their antimicrobial properties. mdpi.com

Eryloside A, first isolated from the Red Sea sponge Erylus lendenfeldi, demonstrated both antifungal activity against Candida albicans and antibacterial activity against Bacillus subtilis and Escherichia coli. biorxiv.orgresearchgate.net Further studies on Erylus formosus have shown that the concentration of its surface-level glycosides is sufficient to deter the settlement of biofilm-forming bacteria as well as the larvae of fouling invertebrates and algae. researchgate.netnih.gov This prevents other organisms from growing on the sponge, which could otherwise smother it, block its pores, and impede its filter-feeding ability. mdpi.com

The interaction with microbes is complex. While some microbes are pathogenic or contribute to fouling, sponges also host a vast community of symbiotic microorganisms that are essential for their health. mdpi.comnih.gov The production of compounds like Eryloside A may help the sponge to manage its microbial community, warding off harmful species while maintaining its beneficial symbionts. mdpi.com Some research suggests that these defensive compounds may even be produced by the sponge's microbial symbionts, highlighting a deeply integrated host-microbe relationship. nih.gov

Evolutionary Implications of Glycoside Production in Sponges

The production of steroidal and triterpene glycosides like Eryloside A is not universal among sponges but appears to be a characteristic feature of certain taxonomic groups, particularly within the order Astrophorida (formerly Choristida). researchgate.netmdpi.com Species of the genus Erylus are prolific producers of a diverse array of these compounds. mdpi.commdpi.com

This taxonomic distribution suggests that the ability to synthesize these specific types of glycosides may have arisen as a key evolutionary innovation within this lineage. vliz.be These compounds can be considered taxonomic markers, as their structural variations are often specific to different genera and species. vliz.be For example, the types of sugars and the structure of the non-sugar aglycone in erylosides can differ between species like Erylus formosus, Erylus goffrilleri, and Erylus lendenfeldi. mdpi.com

The significant structural diversity of these glycosides across different sponge taxa, coupled with their shared defensive functions, points towards a parallel evolution. vliz.beresearchgate.net This suggests that different sponge lineages independently evolved the ability to produce these membranolytic and cytotoxic compounds as a chemical defense strategy against predation and microbial threats. vliz.beresearchgate.net The development of this chemical arsenal (B13267) was likely a crucial adaptation that allowed these ancient, sessile animals to survive and thrive in diverse and challenging marine environments for millions of years. vliz.be

Advanced Analytical Methodologies for Eryloside a Research

The study of complex natural products like Eryloside A, a steroidal glycoside derived from marine sponges, necessitates sophisticated analytical techniques to isolate, identify, and characterize the compound accurately. nih.gov Modern analytical chemistry provides a powerful toolkit for researchers, enabling detailed investigation into the structure and biological context of such molecules. Advanced methodologies are crucial for everything from initial discovery in a complex natural extract to detailed structural elucidation and ensuring the reliability of research findings.

Future Perspectives in Eryloside a Research

Exploration of Undiscovered Eryloside Analogues and their Bioactivities

The natural world remains a vast repository of chemical diversity, and marine sponges are particularly prolific producers of complex secondary metabolites. mdpi.com The genus Erylus has already yielded a number of eryloside compounds beyond the initial discovery of Eryloside A, including Erylosides B, E, F, K, and L, each with distinct structural features and biological properties. researchgate.netresearchgate.netbiorxiv.org For instance, Eryloside E has demonstrated immunosuppressive activity, while Eryloside F has shown potent antagonism of the thrombin receptor. biorxiv.org

Future research will undoubtedly focus on the continued exploration of Erylus sponges and their associated microorganisms to isolate and characterize novel eryloside analogues. researchgate.net Advances in analytical techniques are crucial for the detection and structural elucidation of these often-trace compounds. ontosight.ai The discovery of new analogues, such as Eryloside T, V, and various F-series erylosides, highlights the structural variability within this compound class, which can include different aglycone skeletons, sugar moieties, and substitution patterns. ontosight.aiontosight.aiontosight.aiontosight.ai Systematic screening of these new compounds for a wide range of bioactivities, including anticancer, anti-inflammatory, and antimicrobial effects, is a critical next step. ontosight.airesearchgate.netontosight.ai This exploration is essential for building a comprehensive structure-activity relationship (SAR) profile for the eryloside family, which can guide the semi-synthesis of even more potent and selective derivatives.

Deeper Mechanistic Insights into Biological Actions and Target Identification

While Eryloside A and its congeners have shown promising biological effects, a detailed understanding of their mechanisms of action is still largely in its infancy. ontosight.ai Early studies reported the antitumor activity of Eryloside A against murine leukemia P388 cells and its antifungal activity against Candida albicans. researchgate.netbiorxiv.org However, the precise molecular targets and signaling pathways through which these effects are mediated remain to be fully elucidated.

Future investigations will need to employ a range of modern molecular and cellular biology techniques to pinpoint the direct binding partners of erylosides. This could involve affinity chromatography, proteomics, and other target identification strategies. For example, research on Eryloside B has suggested that it may modulate the G-protein coupled receptor (GPCR) signaling pathway. nih.gov Further studies are needed to validate these findings and to identify the specific receptors involved. Understanding how erylosides interact with cell membranes and influence downstream signaling cascades will be crucial for explaining their diverse biological activities, which include the induction of apoptosis in cancer cells and the modulation of immune responses. ontosight.airesearchgate.net Elucidating these mechanisms will not only provide a stronger scientific basis for their therapeutic potential but also enable the rational design of second-generation eryloside-based drugs with improved efficacy and reduced off-target effects. nih.gov

Genetic and Enzymatic Engineering for Biosynthesis Optimization and Novel Compound Generation

The natural production of Eryloside A and its analogues in sponges is often in low quantities, which presents a significant bottleneck for further research and development. mdpi.com Therefore, a key area of future research lies in harnessing the power of biotechnology to overcome this supply issue. This involves identifying the biosynthetic gene clusters responsible for eryloside production, which may reside in the sponge itself or in its symbiotic microorganisms. mdpi.comnih.gov

Novel Applications in Chemical Biology and Drug Discovery

The unique chemical structures and biological activities of erylosides make them valuable tools for chemical biology research. wikipedia.org These compounds can be used as molecular probes to investigate complex biological processes, such as cell signaling and membrane dynamics. nih.gov For example, fluorescently labeled eryloside derivatives could be synthesized to visualize their interactions with cellular components in real-time. wikipedia.org

In the realm of drug discovery, erylosides represent a promising class of lead compounds for the development of new therapeutics. nih.gov Their potent anticancer and anti-inflammatory properties suggest their potential for treating a range of human diseases. ontosight.aiontosight.ai Future research will focus on optimizing the pharmacological properties of erylosides, such as their solubility, stability, and bioavailability, through medicinal chemistry approaches. The development of sophisticated drug delivery systems, such as nanoparticles or liposomes, could also enhance their therapeutic efficacy. As our understanding of the structure-activity relationships and mechanisms of action of erylosides deepens, the rational design of new drug candidates based on the eryloside scaffold will become increasingly feasible.

Q & A

Q. How is Eryloside A isolated from marine sponges, and what methodologies ensure structural integrity during extraction?

Eryloside A is isolated from the marine sponge Erylus lendenfeldi using a combination of solvent extraction and chromatographic techniques. Methanol or ethanol is typically employed for initial extraction, followed by liquid-liquid partitioning to remove lipids. Column chromatography (e.g., silica gel, Sephadex LH-20) and HPLC are used for purification. To preserve structural integrity, low-temperature processing and inert atmospheres (e.g., nitrogen) are applied to prevent oxidation. Structural validation is confirmed via NMR and mass spectrometry .

Q. What spectroscopic techniques are essential for elucidating the molecular structure of Eryloside A?

Key techniques include:

- NMR Spectroscopy : - and -NMR for sugar moiety identification (e.g., β-D-galactopyranose unit) and aglycone structure determination.

- High-Resolution Mass Spectrometry (HR-MS) : For precise molecular formula confirmation.

- 2D NMR (COSY, HSQC, HMBC) : To establish connectivity between glycosidic bonds and the steroidal core.

These methods collectively resolve stereochemical configurations and glycosylation patterns critical for bioactivity .

Q. What in vitro assays are commonly used to assess the antitumor activity of Eryloside A?

Standard assays include:

- MTT/XTT assays to measure cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7).

- Annexin V/PI staining to quantify apoptosis induction.

- Western blotting to evaluate pro-apoptotic protein expression (e.g., caspase-3, Bax/Bcl-2 ratios).

Dose-response curves (IC values) and time-course experiments are critical for validating efficacy .

Advanced Research Questions

Q. How do researchers address discrepancies between in vitro and in vivo antitumor efficacy of Eryloside A?

Discrepancies often arise due to pharmacokinetic challenges (e.g., poor bioavailability, metabolic instability). Methodological strategies include:

- Prodrug modification : Enhancing solubility via glycosylation or esterification.

- Nanocarrier systems (e.g., liposomes) to improve tissue targeting.

- Pharmacokinetic profiling : LC-MS/MS to monitor plasma half-life and tissue distribution.

Comparative transcriptomic analysis of in vitro vs. in vivo tumor models can identify resistance mechanisms .

Q. What strategies optimize the synthetic yield of Eryloside A while maintaining stereochemical fidelity?

Synthetic optimization involves:

- Glycosylation protocols : Using Schmidt or Koenigs-Knorr reactions with silver triflate as a catalyst for β-selectivity.

- Protecting group strategies : Temporary groups (e.g., acetyl, benzyl) to control reactivity during sugar coupling.

- Chiral chromatography or enzymatic resolution to isolate desired stereoisomers.

Yield improvements (>20%) are achievable through microwave-assisted synthesis and flow chemistry .

Q. How does the glycosylation pattern of Eryloside A influence its bioactivity and target specificity?

Structure-activity relationship (SAR) studies reveal:

- β-D-galactopyranose is critical for binding to cell surface lectins (e.g., galectin-3).

- Removal of the α-L-rhamnose unit (e.g., in Eryloside C) reduces apoptotic activity by 60%.

Molecular docking simulations and site-directed mutagenesis of target proteins (e.g., Bcl-2 family proteins) validate these interactions .

Q. What analytical frameworks are employed to validate the purity of Eryloside A in pharmacological studies?

Rigorous purity assessment includes:

- HPLC-DAD/ELSD : Purity >95% required for in vivo studies.

- Residual solvent analysis (GC-MS) to meet ICH Q3C guidelines.

- Elemental analysis (C, H, N) to confirm stoichiometry.

Batch-to-batch consistency is ensured via statistical process control (e.g., ±2σ limits) .

Methodological Considerations

- Data Contradiction Analysis : Use meta-analysis tools (e.g., RevMan) to reconcile conflicting results across studies, accounting for variables like cell line heterogeneity or assay sensitivity .

- Ethical Compliance : Adhere to OECD Guidelines 423/425 for acute toxicity testing when advancing to preclinical trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.